molecular formula C9H9ClN2O4 B1364986 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 67291-72-9

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No. B1364986
CAS RN: 67291-72-9
M. Wt: 244.63 g/mol
InChI Key: JPMQDDKJZPKLFD-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H9ClN2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. According to PubChem, the molecular weight of “2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide” is approximately 214.60 g/mol .

Scientific Research Applications

Structural Analysis and Conformation

The conformation of the N—H bond in acetamide derivatives, including those similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, has been studied. For example, a study focused on the structure of 2-chloro-N-(3-methylphenyl)acetamide, revealing insights into bond conformations and linking molecules via hydrogen bonds (Gowda et al., 2007).

Chemical Synthesis and Characterization

In chemical synthesis, derivatives of 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide have been synthesized and characterized, exploring their ground state geometries and vibrational assignments. This is exemplified in the synthesis and characterization of various N,N-diacylaniline derivatives (Al‐Sehemi et al., 2017).

Environmental Impact and Metabolism Studies

The metabolism and environmental impact of related chloroacetamide herbicides have been extensively studied. For instance, the metabolism of chloroacetamide herbicides like acetochlor in human and rat liver microsomes has been investigated, providing insights into their metabolic pathways and potential environmental impacts (Coleman et al., 2000).

Photodegradation and Water Treatment

Research has been conducted on the photoassisted Fenton reaction for the complete oxidation of metolachlor, a compound structurally related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in water. This study is significant for understanding the photodegradation and potential water treatment applications of such compounds (Pignatello & Sun, 1995).

Luminescence Studies

Lanthanide-ion luminescence has been studied using aryl-substituted N-(2-nitrophenyl)acetamide-derived chromophores, which are structurally similar to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide. This research provides valuable insights into the applications of such compounds in luminescence and optical materials science (Andrews et al., 2009).

Green Synthesis Applications

The compound has potential applications in green chemistry, as seen in studies like the catalytic hydrogenation for the green synthesis of related compounds, which is important for environmentally friendly chemical production (Zhang, 2008).

Soil Reception and Activity in Agriculture

The reception and activity of chloroacetamide herbicides, including compounds related to 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide, in soil have been examined, particularly in agricultural contexts (Banks & Robinson, 1986).

properties

IUPAC Name

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-16-8-4-6(12(14)15)2-3-7(8)11-9(13)5-10/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQDDKJZPKLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401306
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide

CAS RN

67291-72-9
Record name 2-chloro-N-(2-methoxy-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxy-4-nitroaniline (8.40 g, 50 mmol) was dissolved in 200 mL dichloromethane and stirred at 0° C. while adding diisopropylethylamine (6.45 g, 50 mmol) then a solution of chloroacetyl chloride (5.65 g, 50 mmol) in 50 mL dichloromethane. The mixture was stirred for 17 h at 20-25° C., evaporated and 300 mL ethyl acetate added. The solution was washed with 2×100 mL 2M hydrochloric acid then brine, dried (sodium sulphate) and evaporated. The residue dissolved in 200 mL warm toluene, charcoaled then chromatographed on 300 mL flash silica in a 10 cm sinter funnel. Elution with toluene and evaporation afforded a bright yellow oil which solidified on standing. NMR showed an 11:4 mixture of product and starting aniline—product δ 9.17(s, 1H), 8.56(m,1H), 7.94(m, 1H), 7.79(m, 1H), 4.22(s, 2H), 4.03(s, 3H). Used without further purification.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
5.65 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
δ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, T Luo, S Li, Y Zhhang… - Current Medicinal …, 2013 - ingentaconnect.com
Multidrug resistance (MDR) mediated by P-glycoprotein is one of the best characterized transporter-mediated barriers to successful cancer chemotherapy. In an attempt to find MDR-…
Number of citations: 22 www.ingentaconnect.com
J Wang, P Cheng, T Luo, Z Wang, Y Zhang… - Medicinal …, 2014 - ingentaconnect.com
We have synthesized a series of polyamine-based anilinoacridine derivatives. The preliminary biological evaluation indicated that the 9-anilinoacridine-polyamine derivatives had low …
Number of citations: 1 www.ingentaconnect.com

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